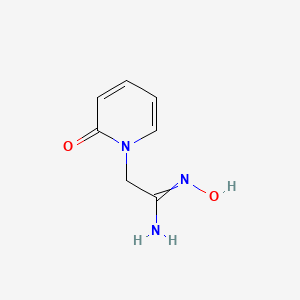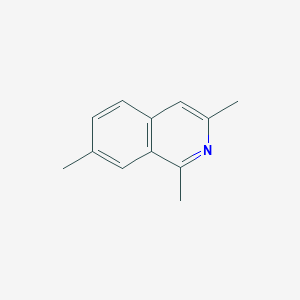
1,3,7-Trimethylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,3,7-Triméthylisoquinoléine est un composé organique appartenant à la classe des isoquinoléines, qui sont des composés hétérocycliques aromatiques. Les isoquinoléines sont caractérisées par un cycle benzénique fusionné à un cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 1,3,7-Triméthylisoquinoléine peut être synthétisée par diverses méthodes. Une approche courante implique le couplage catalysé au palladium de la tert-butylamine de l’o-iodobenzaldéhyde avec des acétylènes terminaux substitués par des aryles et des alkényles, suivi d’une cyclisation catalysée au cuivre . Une autre méthode comprend les réactions de couplage-imination-annulation séquentielles d’ortho-bromoarylaldehydes et d’alcynes terminaux avec de l’acétate d’ammonium en présence d’un catalyseur au palladium sous irradiation micro-ondes .
Méthodes de production industrielle
La production industrielle d’isoquinoléines implique souvent la synthèse de Skraup, qui est une méthode générale pour synthétiser les quinoléines et les isoquinoléines. Cette méthode implique la réaction de l’aniline avec du glycérol en milieu acide (acide sulfurique) et un oxydant . Des variantes de la synthèse de Skraup peuvent également être utilisées pour la production de 1,3,7-Triméthylisoquinoléine.
Analyse Des Réactions Chimiques
Types de réactions
La 1,3,7-Triméthylisoquinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes.
Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle benzénique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents de nitration sont utilisés en conditions acides.
Principaux produits
Oxydation : N-oxydes de 1,3,7-Triméthylisoquinoléine.
Réduction : Dérivés dihydro.
Substitution : Isoquinoléines halogénées ou nitrées.
4. Applications de la recherche scientifique
La 1,3,7-Triméthylisoquinoléine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Industrie : Utilisée dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
1,3,7-Trimethylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 1,3,7-Triméthylisoquinoléine implique son interaction avec diverses cibles moléculaires et voies. Elle peut agir comme un inhibiteur ou un activateur d’enzymes spécifiques, influençant les voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Un autre composé hétérocyclique avec une structure similaire mais une réactivité et des applications différentes.
Isoquinoléine : Le composé parent de la 1,3,7-Triméthylisoquinoléine, partageant la même structure de base mais manquant des groupes méthyles.
Unicité
La 1,3,7-Triméthylisoquinoléine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Ses groupes méthyles peuvent influencer sa réactivité et ses interactions avec d’autres molécules, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
73480-88-3 |
|---|---|
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1,3,7-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-11-7-9(2)13-10(3)12(11)6-8/h4-7H,1-3H3 |
Clé InChI |
GWHAQUUUZHTFPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(N=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


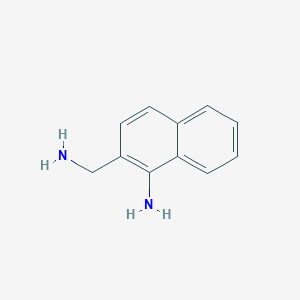



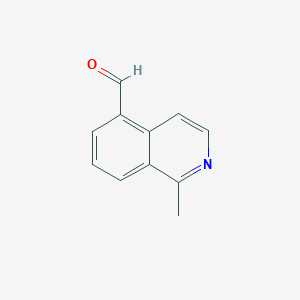

![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
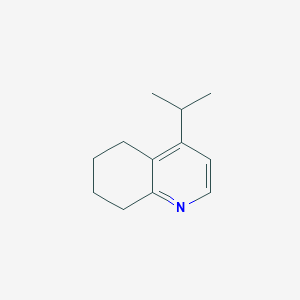
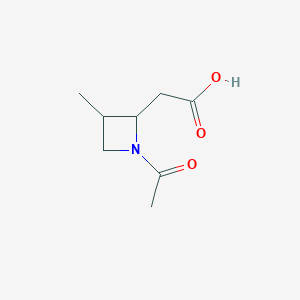
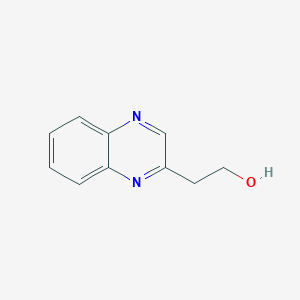
![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)

